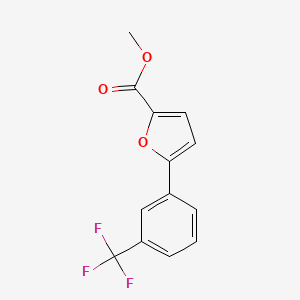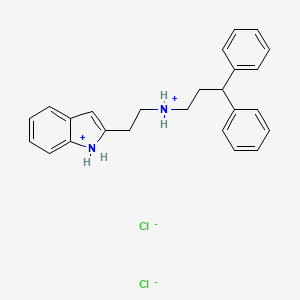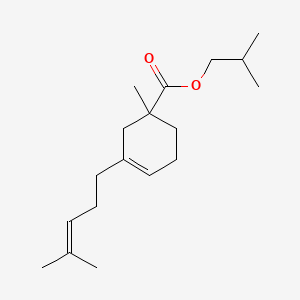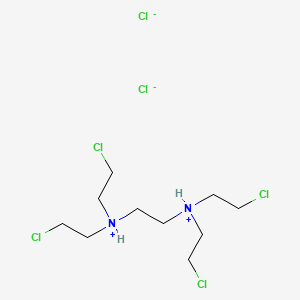
2-(Pentabromophenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentabromophenoxy)ethanol: is an organic compound that belongs to the class of brominated flame retardants. It is characterized by the presence of five bromine atoms attached to a phenoxy group, which is further connected to an ethanol moiety. This compound is primarily used in various industrial applications due to its flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentabromophenoxy)ethanol typically involves the bromination of phenoxyethanol. The process begins with the preparation of phenoxyethanol, which is then subjected to bromination using bromine or other brominating agents under controlled conditions. The reaction is carried out in the presence of a solvent, such as acetic acid or carbon tetrachloride, and at a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. The process involves continuous monitoring of the reaction parameters, such as temperature, concentration of brominating agents, and reaction time. The final product is purified through techniques like recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-(Pentabromophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 2-(Pentabromophenoxy)acetaldehyde or 2-(Pentabromophenoxy)acetic acid.
Reduction: The compound can be reduced to form the corresponding brominated phenol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed:
Oxidation: 2-(Pentabromophenoxy)acetaldehyde, 2-(Pentabromophenoxy)acetic acid.
Reduction: Brominated phenol.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-(Pentabromophenoxy)ethanol has several applications in scientific research, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the manufacturing of flame-retardant materials, such as textiles, plastics, and electronic components.
Mechanism of Action
The flame-retardant properties of 2-(Pentabromophenoxy)ethanol are attributed to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire.
Comparison with Similar Compounds
- 2-(Tetrabromophenoxy)ethanol
- 2-(Tribromophenoxy)ethanol
- 2-(Dibromophenoxy)ethanol
Comparison: 2-(Pentabromophenoxy)ethanol is unique due to the presence of five bromine atoms, which enhances its flame-retardant properties compared to its less brominated counterparts. The higher bromine content increases the efficiency of flame inhibition and the formation of a protective char layer. Additionally, the compound’s chemical stability and resistance to degradation make it a preferred choice in various industrial applications.
Properties
CAS No. |
60593-02-4 |
|---|---|
Molecular Formula |
C8H5Br5O2 |
Molecular Weight |
532.64 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentabromophenoxy)ethanol |
InChI |
InChI=1S/C8H5Br5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 |
InChI Key |
ZANXWPPILUXIGV-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)









![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)

